2-(3,5-Dimethylphenyl)propanenitrile
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Overview
Description
2-(3,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two methyl groups substituted at the 3 and 5 positions of the phenyl ring .
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
2-(3,5-Dimethylphenyl)propanenitrile has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural properties.
Material Science: The compound is utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The phenyl ring’s substitution pattern influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:
Benzeneacetonitrile: Lacks the methyl substitutions on the phenyl ring, resulting in different reactivity and properties.
3,5-Dimethylbenzyl cyanide: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
SMOOFCKTFSMXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C#N)C |
Origin of Product |
United States |
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